4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of 4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide and related compounds involves complex chemical procedures that highlight the compound's versatility in organic chemistry. For instance, the synthesis and properties of some 7-dimethylamino-1,4-benzoxazin-2-ones, which share a related structural motif, have been explored through the condensation of α-keto-acids with 2-amino-5-dimethylaminophenol (Bris, 1985).
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide has been determined through X-ray crystallography, revealing interesting aspects such as hydrogen-bonded dimers facilitated by N–H···O interactions. These structural insights are crucial for understanding the compound's chemical behavior and reactivity (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide derivatives are diverse, with studies showing various transformations and reactivity patterns. For example, the reactivity of N-hydroxy-4-(methylamino) azobenzene and its acetate towards amino acids has been explored, showcasing the compound's potential in synthetic organic chemistry (Hashimoto & Degawa, 1975).
Physical Properties Analysis
The physical properties of 4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. Crystallographic studies offer detailed insights into the arrangement of molecules in the solid state, influencing the compound's physical characteristics and its applications in materials science (Su et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the potential applications of 4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide. Studies on related compounds, such as the synthesis and gastrointestinal prokinetic activity of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, provide a foundation for further exploration of these chemical properties (Sakaguchi et al., 1992).
Scientific Research Applications
Application in Cancer Research
- Summary of the Application: “4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide”, also known as M344, is a synthesized Histone Deacetylase (HDAC) inhibitor . HDAC inhibitors are emerging therapeutic agents with potential for disruption of critical cellular processes in cancer cells .
- Methods of Application or Experimental Procedures: The compound is used in research settings to study its effects on cancer cells. While the exact experimental procedures can vary depending on the specific research context, it typically involves treating cancer cells with the compound and observing the effects on cell growth, cell cycle progression, and apoptosis .
Application in Epigenetics Research
- Summary of the Application: This compound, also known as M344, is used in the field of epigenetics . Epigenetics involves changes in gene expression that do not involve alterations to the underlying DNA sequence .
- Methods of Application or Experimental Procedures: In epigenetics research, M344 is used to study the effects of histone deacetylase (HDAC) inhibition on gene expression . The compound is typically applied to cells in culture, and changes in gene expression are measured using techniques such as RNA sequencing .
Application in Apoptosis Induction
- Summary of the Application: M344 has been identified as an apoptosis inducer . Apoptosis is a form of programmed cell death that is critical for maintaining cellular homeostasis .
- Methods of Application or Experimental Procedures: In studies of apoptosis, M344 is typically applied to cells in culture . The induction of apoptosis can be measured using a variety of techniques, including flow cytometry and Western blotting to detect the activation of caspases, proteins that play a key role in apoptosis .
- Results or Outcomes: M344 has been found to induce apoptosis in several human cancer cell lines . This suggests that it could potentially be used as a therapeutic agent for cancer .
Application in Histone Deacetylase Inhibition
- Summary of the Application: This compound, also known as M344, is a potent inhibitor of histone deacetylases . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
- Methods of Application or Experimental Procedures: In biochemistry research, M344 is used to study the effects of HDAC inhibition on gene expression . The compound is typically applied to cells in culture, and changes in gene expression are measured using techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) .
Application in Antineoplastic Agent
- Summary of the Application: M344 has been identified as an antineoplastic agent . Antineoplastic agents are substances that inhibit or prevent the proliferation of neoplasms .
- Methods of Application or Experimental Procedures: In pharmacology research, M344 is typically applied to cancer cells in culture . The inhibition of cell proliferation can be measured using a variety of techniques, including cell viability assays .
- Results or Outcomes: M344 has been found to inhibit the proliferation of several human cancer cell lines . This suggests that it could potentially be used as a therapeutic agent for cancer .
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions for handling or storage.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
Please note that this is a general outline and the specific details would depend on the particular compound and the available research. For a specific compound like “4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a biochemist for more specific information.
properties
IUPAC Name |
4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-19(2)14-10-8-13(9-11-14)16(21)17-12-6-4-3-5-7-15(20)18-22/h8-11,22H,3-7,12H2,1-2H3,(H,17,21)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWDSZWTBOCWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274415 | |
Record name | m344 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide | |
CAS RN |
251456-60-7 | |
Record name | M-344 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251456607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02565 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | m344 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | M-344 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8W4VF5ZEJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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